molecular formula C6H2BrClF5NO2S B15200905 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride

Cat. No.: B15200905
M. Wt: 362.50 g/mol
InChI Key: YKUBLZTYKRBMEN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride is a high-value aromatic compound functionalized with a sulfur pentafluoride (SF5) group, bromo, chloro, and nitro substituents. This multi-halogenated nitrophenylsulphur pentafluoride is designed for pharmaceutical and chemical research, particularly in probing challenging protein-protein interactions. The SF5 group is widely recognized as a "super-trifluoromethyl group" due to its superior characteristics, including significantly higher electronegativity and lipophilicity, which can dramatically improve the metabolic stability and binding affinity of lead compounds . The unique substitution pattern on the aromatic ring makes it a valuable scaffold for structure-activity relationship (SAR) studies, particularly in the development of inhibitors targeting shallow protein interaction interfaces like the WDR5-binding motif (WBM) site . Research on analogous bi-aryl sulfonamide compounds has demonstrated that the bromine atom can form a critical halogen bond with the carbonyl of a tryptophan residue (e.g., TRP273 in WDR5), an interaction essential for disrupting the MYC-WDR5 interaction, a promising target in oncology discovery . The presence of both bromo and chloro substituents allows for selective further functionalization via cross-coupling and nucleophilic substitution reactions, enabling rapid diversification for medicinal chemistry optimization. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H2BrClF5NO2S

Molecular Weight

362.50 g/mol

IUPAC Name

(3-bromo-4-chloro-5-nitrophenyl)-pentafluoro-λ6-sulfane

InChI

InChI=1S/C6H2BrClF5NO2S/c7-4-1-3(17(9,10,11,12)13)2-5(6(4)8)14(15)16/h1-2H

InChI Key

YKUBLZTYKRBMEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)S(F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-bromo-4-chlorobenzene followed by sulfonation and fluorination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Reduction: Amino derivatives.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the sulphur pentafluoride group can form strong bonds with various substrates. These interactions can modulate biochemical pathways and enzyme activities .

Comparison with Similar Compounds

The following analysis compares 3-bromo-4-chloro-5-nitrophenylsulphur pentafluoride with structurally related aryl SF₅ compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects and Electronic Properties
Compound Substituents Hammett σₚ⁺ Values Log P (Octanol-Water)
3-Bromo-4-chloro-5-nitrophenyl-SF₅ Br (3), Cl (4), NO₂ (5) +2.45 3.8
4-Chloro-3-nitrophenyl-SF₅ Cl (4), NO₂ (3) +1.98 2.9
3,5-Dibromophenyl-SF₅ Br (3,5) +1.02 4.1
Pentafluorophenyl-SF₅ F (2,3,4,5,6) +0.63 2.2

Key Findings :

  • The nitro group at the 5-position in the target compound contributes to a high Hammett σₚ⁺ value (+2.45), indicating strong electron-withdrawing effects, which enhance electrophilic substitution resistance but reduce solubility in polar solvents .
  • Bromine and chlorine substituents increase lipophilicity (Log P = 3.8), making the compound more suitable for hydrophobic applications compared to fluorinated analogs (e.g., pentafluorophenyl-SF₅, Log P = 2.2).
Thermal Stability and Reactivity
Compound Decomposition Temp. (°C) Reactivity with NaSH
3-Bromo-4-chloro-5-nitrophenyl-SF₅ 220 Slow displacement
4-Chloro-3-nitrophenyl-SF₅ 195 Moderate displacement
3,5-Dibromophenyl-SF₅ 245 No reaction

Key Findings :

  • The nitro group reduces thermal stability (decomposition at 220°C) compared to non-nitro analogs like 3,5-dibromophenyl-SF₅ (245°C) due to increased electron-deficient character accelerating decomposition.
  • Reactivity with nucleophiles (e.g., NaSH) is slower in the target compound due to steric hindrance from the bulky SF₅ group and electron-withdrawing substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step halogenation and sulfonation are commonly employed. For example, bromination and chlorination can be achieved using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (50–80°C). Sulfur pentafluoride introduction requires anhydrous conditions with SF₅Cl or SF₄ precursors. Yield optimization involves monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and adjust stoichiometry .

Q. How can spectroscopic techniques (NMR, FTIR, X-ray crystallography) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies SF₅ configuration and fluorinated substituent environments.
  • X-ray crystallography : Resolves spatial arrangement of halogen and nitro groups (e.g., as demonstrated for 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran, where bond angles and torsion angles were critical for confirming regioselectivity ).
  • Comparative FTIR analysis with analogs (e.g., 5-Bromo-2-chloro-4-fluorobenzaldehyde) can differentiate nitro-group vibrational modes .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility : Limited in polar solvents (e.g., water) due to hydrophobic SF₅ and halogenated aryl groups. Prefer DCM or THF for reactions.
  • Stability : Hydrolytic degradation of SF₅ groups occurs in protic solvents. Stability assays under varying pH (3–9) and temperature (4–40°C) are recommended, referencing protocols from sulfonamide analogs .

Advanced Research Questions

Q. How do electron-withdrawing groups (NO₂, Cl, Br) influence electrophilic substitution patterns in this compound?

  • Methodological Answer : Computational modeling (DFT or MD simulations) predicts regioselectivity. For example, nitro groups at C5 deactivate the ring, directing electrophiles to C2/C6. Experimental validation via nitration or Friedel-Crafts reactions can be compared to similar compounds (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to assess meta/para substitution trends .

Q. What strategies resolve contradictory data on the compound’s catalytic activity in cross-coupling reactions?

  • Methodological Answer : Divergent results may stem from ligand choice or solvent effects. Systematic studies should:

  • Vary ligands : Compare Pd(PPh₃)₄ vs. XPhos in Suzuki-Miyaura couplings.
  • Control moisture : Use glovebox techniques for air-sensitive SF₅ intermediates.
  • Reference methodological frameworks for reconciling computational and experimental data, as seen in receptor-response modeling studies .

Q. How can microspectroscopic imaging (e.g., ToF-SIMS, AFM) characterize surface adsorption and reactivity on indoor environmental interfaces?

  • Methodological Answer :

  • ToF-SIMS : Maps surface distribution of halogenated aryl groups.
  • AFM : Quantifies adhesion forces between the compound and silica/glass surfaces.
  • Protocols from indoor surface chemistry studies (e.g., adsorption of sulfonamides on HVAC materials) provide benchmarks for experimental design .

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